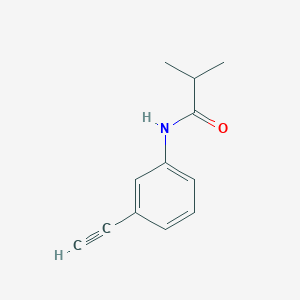
N-(3-ethynylphenyl)-2-methylpropanamide
描述
“N-(3-Ethynylphenyl)acetamide” is a chemical compound with the CAS Number: 70933-58-3 . It has a molecular weight of 159.19 and its IUPAC name is N-(3-ethynylphenyl)acetamide .
Synthesis Analysis
An improved process for the preparation of a similar compound, “N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine dihydrochloride”, has been described in a patent . The process involves reacting a chlorinated byproduct with a strongly polar compound like piperazine .
Molecular Structure Analysis
The molecular formula of “N-(3-Ethynylphenyl)acetamide” is C10H9NO . For a similar compound, “N-(3-Ethynylphenyl)-2-propynamide”, the molecular formula is C11H7NO .
Chemical Reactions Analysis
Erlotinib, a quinazolinamine with the chemical name “N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine”, is a known inhibitor of HER1/EGFR .
Physical And Chemical Properties Analysis
“N-(3-Ethynylphenyl)acetamide” is a solid at room temperature . For “N-(3-Ethynylphenyl)-2-propynamide”, the density is 1.2±0.1 g/cm3, and the molar refractivity is 49.3±0.4 cm3 .
科学研究应用
Cancer Treatment
“N-(3-ethynylphenyl)-2-methylpropanamide” is a key intermediate in the synthesis of Erlotinib hydrochloride , an oral anticancer drug that inhibits the activity of the epidermal growth factor receptor (EGFR). Erlotinib is used for the treatment of advanced non-small-cell lung cancer and has been shown to increase survival in Phase III trials .
Targeted Therapy for Bladder Cancer
Quinazoline derivatives, which include compounds synthesized using “N-(3-ethynylphenyl)-2-methylpropanamide”, are being explored as potential therapeutic agents in bladder cancer therapy. These compounds target specific molecular pathways, offering a promising direction for treatment .
Tyrosine Kinase Inhibition
The compound is involved in the creation of small-molecule tyrosine kinase inhibitors like Erlotinib. These inhibitors target EGFR-TK subtypes, blocking tumor cell signal transduction and inducing apoptosis .
Synthesis of Antitumor Agents
The synthesis process of “N-(3-ethynylphenyl)-2-methylpropanamide” includes steps like alkylation, nitration, hydrogenolysis, and cyclization, which are crucial for creating antitumor agents .
Improved Drug Purity
The compound plays a role in the purification process of drugs like Erlotinib hydrochloride. It is used in a nucleophilic substitution reaction to remove impurities, leading to highly pure drug formulations .
Research on Chemical Intermediates
“N-(3-ethynylphenyl)-2-methylpropanamide” is studied for its role as a chemical intermediate. Research focuses on optimizing synthesis and purification processes to improve the yield and quality of pharmaceutical compounds .
作用机制
Target of Action
N-(3-ethynylphenyl)-2-methylpropanamide, also known as Erlotinib, primarily targets the epidermal growth factor receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .
Mode of Action
N-(3-ethynylphenyl)-2-methylpropanamide acts as a receptor tyrosine kinase inhibitor . It binds to the ATP-binding site of the intracellular tyrosine kinase (TK) domain of EGFR, thereby blocking the signal transduction cascade . This inhibition prevents autophosphorylation of tyrosine residues, which are critical for the activation of downstream signaling pathways involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by N-(3-ethynylphenyl)-2-methylpropanamide affects several biochemical pathways. Primarily, it disrupts the signal transduction cascade initiated by EGFR, leading to the inhibition of downstream pathways such as the PI3K/Akt and MAPK pathways . These pathways are involved in cell proliferation, survival, and differentiation. Therefore, their inhibition results in reduced tumor cell proliferation and increased apoptosis .
Pharmacokinetics
N-(3-ethynylphenyl)-2-methylpropanamide is taken orally and has a bioavailability of 59% . It is predominantly metabolized in the liver, mainly by CYP3A4 and to a lesser extent by CYP1A2 . The median elimination half-life of the drug is approximately 36.2 hours . More than 98% of the drug is excreted as metabolites, with over 90% excreted via feces and 9% via urine .
Result of Action
The molecular and cellular effects of N-(3-ethynylphenyl)-2-methylpropanamide’s action primarily involve the inhibition of tumor cell proliferation and the induction of apoptosis . By inhibiting EGFR, the drug disrupts critical cell signaling pathways, leading to reduced cell growth and increased programmed cell death .
Action Environment
The action, efficacy, and stability of N-(3-ethynylphenyl)-2-methylpropanamide can be influenced by various environmental factors. For instance, the presence of certain EGFR mutations can enhance the drug’s efficacy . Moreover, the drug’s metabolism can be affected by the induction or inhibition of CYP3A4, the primary enzyme involved in its metabolism . Therefore, co-administration with CYP3A4 inducers or inhibitors can significantly alter the drug’s pharmacokinetics and potentially its therapeutic efficacy .
安全和危害
未来方向
属性
IUPAC Name |
N-(3-ethynylphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-4-10-6-5-7-11(8-10)13-12(14)9(2)3/h1,5-9H,2-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAYNVBUOJPZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B1453477.png)



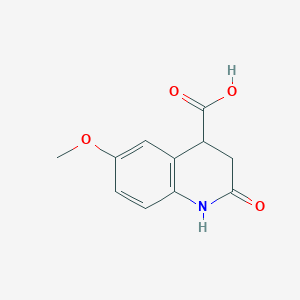



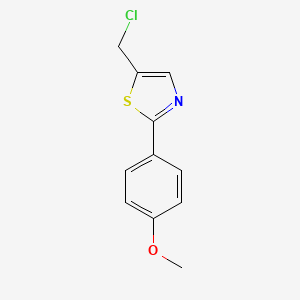
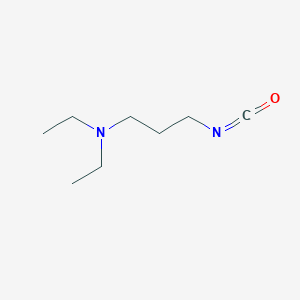
![2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B1453495.png)
![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine hydrochloride](/img/structure/B1453497.png)
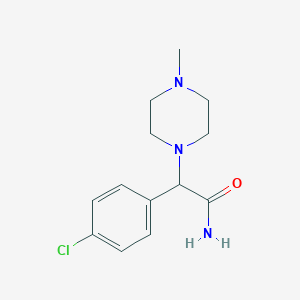
![(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine](/img/structure/B1453499.png)